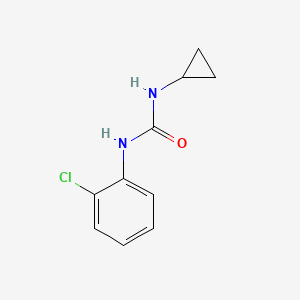

1-(2-Chlorophenyl)-3-cyclopropylurea

Description

The compound 1-(2-Chlorophenyl)-3-cyclopropylurea is a urea derivative featuring a chlorinated aromatic ring and a cyclopropyl substituent. The latter is a metabolite of Lenvatinib, a multi-receptor tyrosine kinase inhibitor used in cancer therapy . Urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capacity, which enhances binding affinity to biological targets.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMUOBBMWOSPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357216 | |

| Record name | Urea, N-(2-chlorophenyl)-N'-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64393-05-1 | |

| Record name | Urea, N-(2-chlorophenyl)-N'-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorophenyl)-3-cyclopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-cyclopropylurea typically involves the reaction of 2-chloroaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-Chloroaniline is reacted with cyclopropyl isocyanate in an inert solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of this compound.

Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and structurally or functionally related compounds:

Key Observations:

This likely improves solubility and bioavailability . The cyclopropylurea moiety in the target compound contrasts with the indole and piperidine groups in DMPI and CDFII, which are critical for their antibacterial synergism .

Pharmacological Relevance: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea is pharmacologically active as a metabolite, whereas 1-(2-Chlorophenyl)ethanone serves primarily as a synthetic intermediate . DMPI and CDFII demonstrate that chlorophenyl-containing compounds can be tailored for antimicrobial applications, though their mechanisms differ from urea derivatives .

Physicochemical Properties :

- The hydroxyl group in 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea lowers its pKa (~9.37), favoring deprotonation under physiological conditions, which may influence receptor binding .

- The high predicted boiling point (364.6°C) suggests thermal stability, a desirable trait for pharmaceutical intermediates .

Research Findings and Limitations

- Lenvatinib Metabolite : Studies highlight the role of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in drug metabolism, emphasizing its stability and retention of kinase inhibitory activity .

- Antimicrobial Synergists : DMPI and CDFII illustrate the versatility of chlorophenyl motifs in addressing antibiotic resistance, though their urea analogs remain unexplored in this context .

- Data Gaps : Direct data on 1-(2-Chlorophenyl)-3-cyclopropylurea (without the hydroxyl group) is absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Biological Activity

Overview

1-(2-Chlorophenyl)-3-cyclopropylurea is an organic compound belonging to the class of urea derivatives, characterized by a chlorophenyl group attached to a cyclopropylurea moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 64393-05-1

- Molecular Formula: C10H11ClN2O

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with cyclopropyl isocyanate under controlled conditions. The general reaction scheme includes:

- Reactants: 2-chloroaniline and cyclopropyl isocyanate.

- Solvent: Inert solvents like dichloromethane.

- Conditions: Stirring at room temperature for several hours, followed by purification techniques such as recrystallization or column chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study comparing its efficacy with other urea derivatives, it showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Comparative Compound |

|---|---|---|

| Staphylococcus aureus | 15 | 1-(2-Chlorophenyl)-3-cyclopropylthiourea |

| Escherichia coli | 12 | 1-(2-Chlorophenyl)-3-cyclopropylcarbamate |

Anticancer Activity

The compound has also been explored for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways.

- Cell Lines Tested:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Findings:

- The compound exhibited IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating its potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Ongoing research aims to elucidate the exact mechanisms by which this compound exerts its effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various urea derivatives included this compound. The results indicated that it outperformed several known antibiotics in inhibiting bacterial growth in vitro.

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer potential of this compound against multiple cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability, supporting further exploration in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.